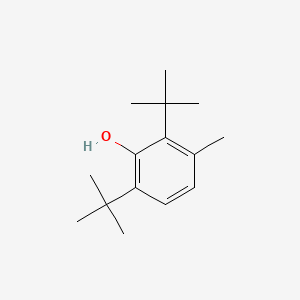
Phenol,2,6-bis(1,1-dimethylethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-, also known as 2,6-di-tert-butyl-4-methylphenol, is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and one methyl group attached to the benzene ring. This compound is widely used in various industrial applications due to its antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction proceeds as follows:
Alkylation Reaction: Phenol reacts with isobutylene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures (around 100-150°C) to facilitate the formation of the tert-butyl groups.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is carried out in large-scale reactors equipped with efficient mixing and temperature control systems. The process involves continuous feeding of phenol and isobutylene into the reactor, where the alkylation reaction takes place. The product is then separated and purified using distillation columns and crystallizers.
化学反应分析
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinones, hydroxyquinones
Reduction: Hydroxy derivatives
Substitution: Nitro, bromo, and sulfonyl derivatives
科学研究应用
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
作用机制
The antioxidant activity of Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during the antioxidant process. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells and materials from oxidative stress.
相似化合物的比较
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Lacks the methyl group at the 3-position, resulting in slightly different antioxidant properties.
2,4-Di-tert-butylphenol: Has tert-butyl groups at the 2 and 4 positions, leading to different steric and electronic effects.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar tert-butyl groups but different overall structure and properties.
Conclusion
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its unique structure and reactivity make it an important compound in scientific research and industrial applications.
属性
CAS 编号 |
608-49-1 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-3-methylphenol |
InChI |
InChI=1S/C15H24O/c1-10-8-9-11(14(2,3)4)13(16)12(10)15(5,6)7/h8-9,16H,1-7H3 |
InChI 键 |
UHZLTTPUIQXNPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)
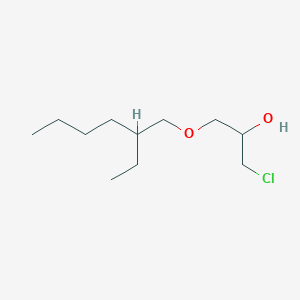
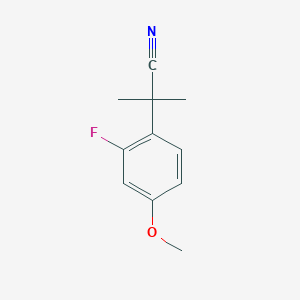
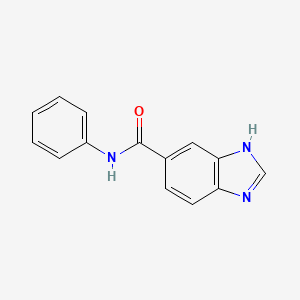
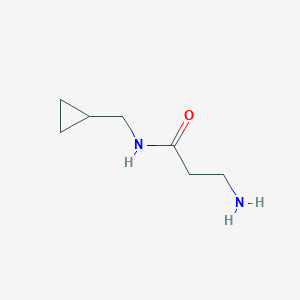
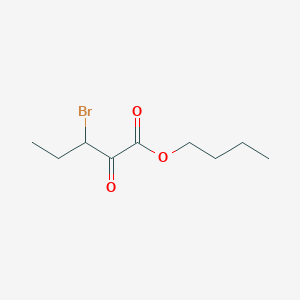
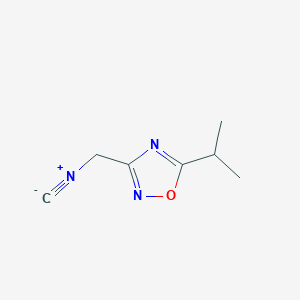
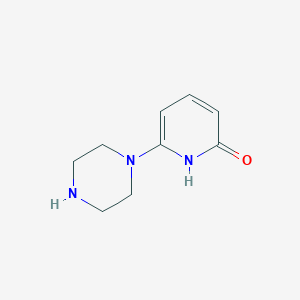


![(1S,3S,4R)-Ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8757714.png)
![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)
![alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester](/img/structure/B8757737.png)
![[3-(Hydroxymethyl)phenyl]acetic acid](/img/structure/B8757745.png)
